molecular formula C16H11ClN2O2S B2384599 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate CAS No. 338399-13-6

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate

Cat. No. B2384599
M. Wt: 330.79
InChI Key: SNXRGBFTZLPKRH-UHFFFAOYSA-N
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Description

The compound “5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The thiazole ring is substituted with a methyl group at the 5-position and a pyridinyl group at the 2-position. The 4-position of the thiazole ring is linked to a 4-chlorobenzenecarboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the pyridinyl group, and the 4-chlorobenzenecarboxylate group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring, the pyridinyl group, and the 4-chlorobenzenecarboxylate group could influence its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Complex Chemical Structures : The compound is used in the synthesis of complex chemical structures like pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, highlighting its role in creating novel chemical entities (Žugelj et al., 2009).

  • Scaffold for Synthesis of Isoxazoles : It acts as a convenient scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, demonstrating its versatility in chemical synthesis (Ruano et al., 2005).

  • Role in Microwave Irradiation Reactions : The compound is involved in reactions under microwave irradiation, indicating its utility in advanced chemical synthesis techniques (Al-Zaydi, 2010).

Biological and Medicinal Research

  • Antimicrobial Activity : It's utilized in synthesizing compounds like 5-arylazothiazole and pyrazolo[1,5-a] pyrimidine with potential antimicrobial activities, showing its importance in developing new antimicrobial agents (Abdelhamid et al., 2010).

  • Potential in Cancer Research : New derivatives containing the thiazole moiety have been synthesized, showing promising results in anticancer research. This highlights its potential use in developing novel anticancer agents (Ivasechko et al., 2022).

Material Science and Chemistry

  • In Synthesis of Luminescent Complexes : The compound is used in the synthesis of novel ligands for metal complexes, illustrating its application in material science, particularly in luminescent materials (Menzel et al., 2010).

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

(5-methyl-2-pyridin-2-yl-1,3-thiazol-4-yl) 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2S/c1-10-14(19-15(22-10)13-4-2-3-9-18-13)21-16(20)11-5-7-12(17)8-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXRGBFTZLPKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=N2)OC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate

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